1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea
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Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of various ureas and sulfamides derived from 1-aminotetralins, focusing on their anticancer activities against human glioblastoma and prostate cancer cell lines. These studies have shown variable degrees of cytotoxic activity, highlighting the potential of certain compounds as anticancer agents. Specifically, compounds within this category have demonstrated significant cytotoxicity, underscoring their possible application in cancer treatment (Özgeriş et al., 2017).
Herbicide Degradation and Soil Impact
Investigations into the degradation of sulfonylurea herbicides, including their effects on soil and microbial activities, have provided insights into environmental safety and agricultural practices. Studies have shown that certain sulfonylureas degrade in soil under specific conditions without detrimental effects on soil respiration and microbial activity, suggesting their use is unlikely to harm soil health at concentrations typical of agricultural practice (Dinelli et al., 1998).
Directed Lithiation and Chemical Synthesis
Directed lithiation techniques involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have been developed, enabling the synthesis of various substituted products through reactions with electrophiles. This approach has broad implications for chemical synthesis, offering a pathway to a range of functionalized molecules with potential application in drug development and other areas of chemical research (Smith et al., 2013).
Anticonvulsant Activity and Molecular Docking
The synthesis of urea/thiourea derivatives incorporating specific phenylsulfon-yl groups has been evaluated for anticonvulsant activity. Experimental and molecular docking studies have highlighted several compounds with significant effectiveness, particularly noting the potential of chloro substituted derivatives for convulsion protection. This research underscores the therapeutic potential of these compounds in treating convulsive disorders (Thakur et al., 2017).
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-21(19-6-4-5-7-20(19)25(16)2)30(27,28)15-14-24-22(26)23-13-12-17-8-10-18(29-3)11-9-17/h4-11H,12-15H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKROBXXKHEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.